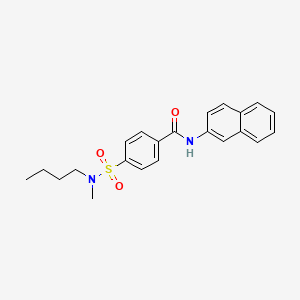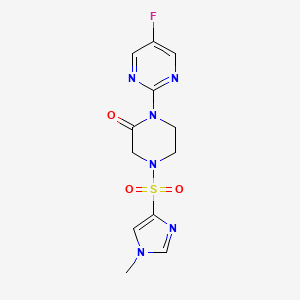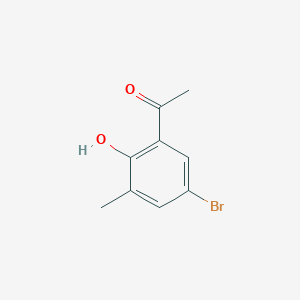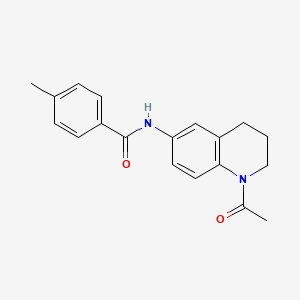
4-(N-butyl-N-methylsulfamoyl)-N-(naphthalen-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(N-butyl-N-methylsulfamoyl)-N-(naphthalen-2-yl)benzamide, also known as BAY 11-7082, is a small molecule inhibitor that has gained significant attention in scientific research due to its potential therapeutic applications. It was first synthesized in 2000 by the pharmaceutical company Bayer AG and has since been widely studied for its anti-inflammatory and anti-cancer properties.
Wissenschaftliche Forschungsanwendungen
Anticancer Properties
Naphthalene and benzamide derivatives have been synthesized and evaluated for their anticancer activities. For instance, compounds synthesized from o-phenylenediamine and naphthene-1-acetic acid/2-naphthoxyacetic acid, through a series of steps leading to 1H-benzimidazol-1-yl derivatives, showed potential anticancer effects. Some of these compounds were notably active against breast cancer cell lines, suggesting their potential as therapeutic agents in cancer treatment (Salahuddin et al., 2014).
Sensing and Detection
Benzamide derivatives with naphthalene units have been developed for colorimetric sensing applications. One such study involved N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives synthesized through direct acylation reactions. These compounds exhibited significant color transitions in response to fluoride anions, showcasing their utility as sensors for naked-eye detection of fluoride in solutions (Younes et al., 2020).
Imaging and Diagnostic Applications
Research on carbon-11 labeled naphthalene-sulfonamides, such as N-(4-(N-(4-[(11)C]methoxyphenyl)sulfamoyl)naphthalene-1-yl)benzamide, highlights their potential as positron emission tomography (PET) agents for imaging specific human receptors. These compounds were synthesized for the purpose of exploring their applicability in PET imaging, demonstrating the intersection of organic chemistry and diagnostic imaging in medical research (Wang et al., 2008).
Material Science and Polymer Chemistry
Naphthalene-containing compounds have also found applications in material science, particularly in the development of polymers with unique properties. For instance, aromatic polyamides containing pendant naphthalene-8-oxybenzamide units were synthesized and characterized for their potential use in advanced material applications. These polymers exhibited good solubility and thermal stability, making them candidates for various industrial applications (Ghodke et al., 2021).
Eigenschaften
IUPAC Name |
4-[butyl(methyl)sulfamoyl]-N-naphthalen-2-ylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3S/c1-3-4-15-24(2)28(26,27)21-13-10-18(11-14-21)22(25)23-20-12-9-17-7-5-6-8-19(17)16-20/h5-14,16H,3-4,15H2,1-2H3,(H,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZINKJKZJYKUIJV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC3=CC=CC=C3C=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(morpholin-4-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2353950.png)
![2-[[4-(4-chlorophenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2353952.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(4-nitrophenyl)furan-2-carboxamide](/img/structure/B2353953.png)


![2,2,2-Trifluoro-1-[3-(thiophen-2-yl)imidazo[1,5-a]pyridin-1-yl]ethan-1-one](/img/structure/B2353959.png)



![Ethyl 3-[(4-fluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2353965.png)

![N-(4-(4-benzylpiperidine-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2353968.png)
![7-{2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]ethyl}-3-methyl-8-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2353969.png)
